molecular formula C7H11NO B8401522 4-Allyl-3-methylazetidin-2-one

4-Allyl-3-methylazetidin-2-one

Cat. No.: B8401522
M. Wt: 125.17 g/mol
InChI Key: WTTPHGXMVNBRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyl-3-methylazetidin-2-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-methyl-4-prop-2-enylazetidin-2-one

InChI

InChI=1S/C7H11NO/c1-3-4-6-5(2)7(9)8-6/h3,5-6H,1,4H2,2H3,(H,8,9)

InChI Key

WTTPHGXMVNBRLZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC1=O)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part of the isomeric mixture from (ii) (1.20 g) in dry tetrahydrofuran (50 ml) was treated with potassium fluoride (0.45 g) and 18-crown-6 ether (0.07 g). After one hour the solution was partitioned between brine and ethylacetate. The organic phase was separated, dried (Na2SO4), evaporated and chromatographed on silica gel 60 (<230 mesh) eluting with ethylacetate:hexane 6:4. This separated the trans and cis isomers of 4-allyl-3-methyl azetidin-2-one.
Name
( ii )
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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